molecular formula C8H12N2O3S B14445076 4-Aminophenyl dimethylsulphamate CAS No. 77264-80-3

4-Aminophenyl dimethylsulphamate

Cat. No.: B14445076
CAS No.: 77264-80-3
M. Wt: 216.26 g/mol
InChI Key: JBPPQVHLEGWBTG-UHFFFAOYSA-N
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Description

4-Aminophenyl dimethylsulphamate is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a dimethylsulphamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl dimethylsulphamate typically involves the reaction of 4-nitrophenyl dimethylsulphamate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reduction of the nitro group to an amino group results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl dimethylsulphamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminophenyl dimethylsulphamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminophenyl dimethylsulphamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The dimethylsulphamate group can interact with cellular membranes, affecting membrane permeability and function. These interactions result in the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Aminophenyl dimethylsulphamate is unique due to the presence of the dimethylsulphamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

77264-80-3

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

(4-aminophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3

InChI Key

JBPPQVHLEGWBTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)N

Origin of Product

United States

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